molecular formula C46H58N4O14S B1146790 Vincristine-d3 Sulfate CAS No. 1246817-10-6

Vincristine-d3 Sulfate

Número de catálogo: B1146790
Número CAS: 1246817-10-6
Peso molecular: 926.1 g/mol
Clave InChI: AQTQHPDCURKLKT-HFGIHNKKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of vincristine-d3 sulfate involves the incorporation of deuterium atoms into the vincristine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions: Vincristine-d3 sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Pharmacokinetics

The pharmacokinetics of vincristine-d3 sulfate have been explored through various studies, particularly focusing on its liposomal formulation (Vincristine Sulfate Liposome Injection). This formulation enhances the drug's bioavailability and prolongs its circulation time in the bloodstream, allowing for improved tumor exposure and reduced systemic toxicity.

Study Dosage Administration Method Results
Phase I Trial 1.5 - 2.4 mg/m²Intravenous infusionOverall response rate of 35% in relapsed Ph− ALL
Pharmacokinetic Study 1.5 - 2.3 mg/m²Intravenous infusionIncreased antitumor efficacy without increased toxicity

Clinical Applications

This compound is primarily indicated for use in combination chemotherapy regimens for various cancers, including:

  • Acute Lymphoblastic Leukemia (ALL) : Effective as part of multi-agent regimens due to its unique toxicity profile.
  • Non-Hodgkin's Lymphoma : Utilized in combination therapies to enhance treatment efficacy.
  • Solid Tumors : Studies have shown promising results in advanced solid tumors when used in conjunction with other agents.

Case Studies and Clinical Trials

Several clinical trials and case studies have documented the effectiveness and safety of this compound:

  • A phase II trial demonstrated that vincristine sulfate liposome injection resulted in a significant overall response rate among patients with relapsed or refractory acute lymphoblastic leukemia, highlighting its potential as a treatment option where standard therapies have failed .
  • Another study focused on patients with advanced solid tumors showed that the liposomal formulation improved pharmacokinetic parameters significantly compared to conventional vincristine, leading to better therapeutic outcomes without increased side effects .

Side Effects and Toxicity Management

While this compound is effective, it is associated with specific side effects such as peripheral neuropathy and gastrointestinal disturbances. The liposomal formulation has been shown to reduce these adverse effects by providing targeted delivery to tumor sites while minimizing exposure to healthy tissues .

Mecanismo De Acción

Vincristine-d3 sulfate exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, this compound disrupts the mitotic spindle, preventing cell division and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparación Con Compuestos Similares

Vincristine-d3 sulfate is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vindesine, and vinflunine. These compounds share a similar mechanism of action but differ in their chemical structure and clinical applications:

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .

Actividad Biológica

Vincristine-d3 sulfate is a derivative of vincristine, a well-known vinca alkaloid used primarily in cancer chemotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and potential side effects.

This compound functions primarily as a microtubule disruptor , inhibiting mitosis by binding to tubulin and preventing its polymerization into microtubules. This action leads to cell cycle arrest at metaphase, ultimately inducing apoptosis in cancer cells. The compound also impacts various cellular processes, including:

  • Amino Acid Metabolism : Disruption of amino acid transport and metabolism.
  • Calmodulin-dependent Ca²⁺ Transport : Inhibition of calcium transport mechanisms.
  • Nucleic Acid and Lipid Biosynthesis : Interference with the synthesis pathways crucial for cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid distribution into tissues following administration. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution 90% tissue distribution within 15-30 minutes
Protein Binding ~75%
Metabolism Hepatic via CYP3A enzymes
Elimination Route Primarily hepatic

This compound exhibits significant inter-individual variability in pharmacokinetics, which can influence therapeutic outcomes and toxicity profiles.

Efficacy in Clinical Settings

Clinical studies have demonstrated the efficacy of this compound in treating various hematological malignancies, particularly acute lymphoblastic leukemia (ALL). A notable formulation, vincristine sulfate liposome injection (VSLI), has shown enhanced antitumor activity compared to conventional formulations. Key findings include:

  • Overall Response Rate : 35% in adults with relapsed or refractory disease when administered at a dose of 2.25 mg/m² weekly .
  • Complete Response Rate : 20% observed in clinical trials with VSLI .
  • Animal Studies : VSLI demonstrated superior antitumor activity against murine leukemia models compared to standard vincristine formulations .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound:

  • Case Study 1 : A patient with Ph− relapsed ALL treated with VSLI showed significant tumor reduction without new adverse effects, supporting its use as a viable treatment option for resistant cases.
  • Case Study 2 : In a cohort study involving patients with advanced solid tumors, VSLI resulted in prolonged exposure to vincristine without increasing toxicity compared to traditional formulations, indicating its potential for safer long-term use .

Side Effects and Toxicity

Despite its efficacy, this compound is associated with notable side effects, primarily peripheral neuropathy. The incidence of vincristine-induced peripheral neuropathy (VIPN) can vary significantly among patients due to genetic factors influencing drug metabolism. Studies suggest that polymorphisms in cytochrome P450 enzymes may play a critical role in this variability .

Propiedades

Número CAS

1246817-10-6

Fórmula molecular

C46H58N4O14S

Peso molecular

926.1 g/mol

Nombre IUPAC

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1/i3D3;

Clave InChI

AQTQHPDCURKLKT-HFGIHNKKSA-N

SMILES isomérico

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C=O)CC.OS(=O)(=O)O

SMILES canónico

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Sinónimos

22-Oxovincaleukoblastine-d3 Sulfate;  Leurocristine-d3 Sulfate;  Kyocristine-d3;  Lilly 37231-d3;  NSC 67574-d3;  Novopharm-d3;  Oncovin-d3;  Onkovin-d3;  VCR Sulfate-d3;  Vincasar PFS-d3;  Vincrisul-d3; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.